molecular formula C30H27N B1526026 Bis(9,9-dimethyl-9H-fluoren-2-yl)amine CAS No. 500717-23-7

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

Cat. No.: B1526026
CAS No.: 500717-23-7
M. Wt: 401.5 g/mol
InChI Key: LCSMGMWMTSWXDD-UHFFFAOYSA-N
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Description

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is a useful research compound. Its molecular formula is C30H27N and its molecular weight is 401.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine is primarily used as a building block of organic sensitizers . These sensitizers are key components in dye-sensitized solar cells . The primary target of this compound is therefore the dye molecules in these solar cells.

Mode of Action

The compound interacts with its targets (the dye molecules) by enhancing their ability to absorb and utilize sunlight . This interaction results in an increase in the efficiency of the solar cells .

Biochemical Pathways

The compound affects the light absorption pathway in dye-sensitized solar cells . By enhancing the ability of the dye molecules to absorb sunlight, it increases the amount of solar energy that can be converted into electricity .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its absorption, distribution, and elimination in the context of its use in solar cells. The compound is soluble in Dimethylformamide , which may facilitate its distribution within the dye layer of the solar cells.

Result of Action

The molecular and cellular effects of the compound’s action include enhanced light absorption by the dye molecules and increased efficiency of the solar cells . At the cellular level, this can result in a more effective conversion of solar energy into electricity .

Action Environment

Environmental factors such as light intensity and temperature can influence the action, efficacy, and stability of this compound. For instance, higher light intensities may lead to increased energy absorption and conversion, while extreme temperatures could potentially affect the stability of the compound . .

Biological Activity

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine , also referred to as N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)amine, is a compound characterized by its unique structural features that include a nitrogen atom bonded to two 9,9-dimethyl-9H-fluoren-2-yl groups. This compound has garnered attention in the fields of organic chemistry and medicinal research due to its potential biological activities.

  • Molecular Formula : C30H27N
  • Molecular Weight : Approximately 423.54 g/mol
  • IUPAC Name : N,N-bis(9,9-dimethyl-9H-fluoren-2-yl)amine

The compound's structure contributes to its stability and electronic characteristics, which are crucial for its biological activity.

Anticancer Potential

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties . For instance, studies on related compounds have demonstrated notable antiproliferative effects in various cancer cell lines:

CompoundCell LineIC50 (nM)
9hMCF-710
10pMDA-MB-23123
CA-4MCF-73.9

These findings suggest that this compound may also possess similar mechanisms of action, potentially targeting tubulin dynamics and disrupting microtubule formation, which is critical for cell division .

The proposed mechanism of action for this compound involves:

  • Tubulin Interaction : The compound may interact with tubulin at the colchicine-binding site, inhibiting its polymerization and leading to mitotic arrest and apoptosis in cancer cells .
  • Signaling Pathway Modulation : It is hypothesized that this compound might influence signaling pathways related to cell growth and apoptosis, although specific studies are needed to elucidate these effects fully.

Case Studies

  • In Vitro Studies : In vitro assays have shown that compounds similar to this compound can significantly reduce cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
  • Stability Studies : Stability assessments indicate that derivatives of this compound maintain their integrity under various pH conditions (pH 4, 7.4, and 9), suggesting potential for therapeutic applications in diverse biological environments.

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Antitumor Agents : Given its anticancer properties, further development could lead to new treatments for various cancers.
  • Material Science : The compound's stability and electronic characteristics make it a candidate for applications in organic electronics and photonic devices.

Future Research Needs

Further research is essential to:

  • Characterize Biological Activity : Detailed studies are needed to confirm the biological activity of this compound specifically.
  • Investigate Mechanisms : Understanding the precise mechanisms through which this compound exerts its effects on cancer cells will be crucial for its development as a therapeutic agent.
  • Explore Structure–Activity Relationships (SAR) : Investigating how modifications to the structure affect biological activity can help optimize its efficacy as a drug candidate.

Scientific Research Applications

Overview

Bis(9,9-dimethyl-9H-fluoren-2-yl)amine, with the molecular formula C30H27N and a molecular weight of approximately 401.5 g/mol, is a compound that has garnered significant attention in various fields of research. Its unique structure contributes to its stability and electronic properties, making it suitable for applications in organic electronics, photonics, and medicinal chemistry.

Organic Electronics

One of the primary applications of this compound is as a building block for organic sensitizers in dye-sensitized solar cells (DSSCs). These sensitizers enhance light absorption and energy conversion efficiency in solar cells. The compound's ability to improve the performance of dye molecules is crucial for developing more efficient solar energy technologies.

Key Properties for Organic Electronics

  • Light Absorption : Enhances the ability of dye molecules to absorb sunlight.
  • Solubility : Soluble in solvents like dimethylformamide (DMF), which is beneficial for processing in organic electronic devices.

Photonic Devices

The compound's photophysical properties make it a candidate for use in organic light-emitting diodes (OLEDs) and fluorescent probes. Research indicates that derivatives of this compound exhibit strong blue emission and favorable electrochemical characteristics.

PropertyValue
Emission ColorBlue
Fluorescence Quantum Yield (ϕFL\phi_{FL})0.31–0.99
HOMO Energy Levels5.43–5.84 eV
LUMO Energy Levels2.59–3.36 eV

These characteristics suggest potential applications in display technologies and sensors.

Medicinal Chemistry

This compound has shown promising anticancer properties, similar to other compounds with structural similarities. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines.

Anticancer Mechanism

The proposed mechanisms through which this compound exerts its effects include:

  • Tubulin Interaction : It may bind to tubulin at the colchicine-binding site, inhibiting polymerization and leading to mitotic arrest.
  • Signaling Pathway Modulation : It could influence pathways related to cell growth and apoptosis.

In Vitro Study Results :

CompoundCell LineIC50 (nM)
Example AMCF-710
Example BMDA-MB-23123

These findings indicate that further investigation into its structure-activity relationships (SAR) could optimize its efficacy as an antitumor agent.

Material Science

The stability and electronic characteristics of this compound make it suitable for applications in material science, particularly in developing new materials for electronic devices.

In Vitro Studies

Research has shown significant reductions in cell viability in breast cancer cell lines such as MCF-7 and MDA-MB-231 when treated with compounds similar to this compound. These studies highlight the need for further exploration into its therapeutic potential.

Stability Studies

Stability assessments reveal that derivatives maintain their integrity across various pH levels (pH 4, 7.4, and 9), suggesting their applicability in diverse biological environments.

Future Research Directions

To fully realize the potential applications of this compound, future research should focus on:

  • Characterizing Biological Activity : More detailed studies are needed to confirm its biological effects.
  • Investigating Mechanisms : Understanding how it interacts at the molecular level can aid therapeutic development.
  • Exploring Structure–Activity Relationships (SAR) : Modifying the structure could enhance its efficacy as a drug candidate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Bis(9,9-dimethyl-9H-fluoren-2-yl)amine, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common method involves chlorination of 9,9-dimethylfluorene followed by amination with naphthalene or biphenyl derivatives under palladium catalysis . Optimization strategies include:

  • Temperature control : Reactions are often conducted at 80–110°C to balance reactivity and side-product formation.
  • Catalyst loading : Pd(PPh₃)₄ or Pd₂(dba)₃ (2–5 mol%) with ligands like XPhos improves cross-coupling efficiency .
  • Purification : Column chromatography (hexane:diethyl ether, 1:1) yields >90% purity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

Key methods include:

  • HPLC : Purity ≥97.5% confirmed via reverse-phase HPLC with UV detection (λ = 254 nm) .
  • NMR spectroscopy : ¹H/¹³C NMR resolves methyl group signals (δ 1.5–1.7 ppm for CH₃) and aromatic proton environments .
  • Melting point analysis : Sharp melting points (e.g., 166–170°C) indicate high crystallinity .

Q. What are the electronic properties of this compound, and how do they influence its applications?

The compound exhibits strong fluorescence due to its rigid, conjugated fluorene backbone. Key properties:

  • HOMO-LUMO gap : ~3.1 eV (calculated via DFT), suitable for hole-transport layers in OLEDs .
  • Electron-donating amine groups : Enhance charge-carrier mobility in optoelectronic devices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported fluorescence quantum yields for this compound?

Discrepancies often arise from:

  • Solvent polarity : Quantum yields decrease in polar solvents (e.g., from 0.85 in toluene to 0.65 in DMF) due to aggregation-induced quenching .
  • Purity variations : Trace impurities (e.g., unreacted amines) reduce fluorescence efficiency. Repurify via recrystallization (ethanol/water) or HPLC .
  • Measurement protocols : Standardize using integrating sphere setups with degassed solutions .

Q. What strategies improve the thermal stability of this compound in device fabrication?

Thermal degradation (>300°C) limits its use in high-temperature processes. Mitigation approaches:

  • Side-chain modification : Introducing bulky substituents (e.g., tert-butyl groups) increases decomposition onset by 40–50°C .
  • Blending with polymers : Composite films with PMMA or polycarbonate enhance stability while retaining emissive properties .

Q. How does the compound’s crystallinity affect its performance in organic photovoltaics (OPVs)?

  • High crystallinity : Improves charge transport but reduces film homogeneity. Annealing at 120°C for 10 minutes optimizes morphology .
  • Morphology control : Use solvent additives (e.g., 1,8-diiodooctane) to suppress excessive crystallization in bulk heterojunction OPVs .

Q. What computational methods are recommended for predicting the compound’s reactivity in novel synthetic pathways?

  • DFT calculations : B3LYP/6-31G* level predicts regioselectivity in electrophilic substitution (e.g., bromination at C4 over C2) .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics for Suzuki-Miyaura couplings .

Q. Methodological Guidance

Q. How to design experiments assessing the compound’s role in triplet-triplet annihilation upconversion (TTA-UC) systems?

  • Donor-acceptor pairing : Pair with anthracene derivatives (e.g., 9,10-diphenylanthracene) for efficient triplet energy transfer .
  • Concentration optimization : Maintain donor:acceptor molar ratios of 1:100 to minimize back-energy transfer .

Q. What protocols ensure reproducibility in scale-up synthesis?

  • Process control : Monitor reaction progress via in-situ FTIR (disappearance of NH stretches at ~3400 cm⁻¹) .
  • Quality checks : Implement ICP-MS to track residual palladium (<10 ppm) .

Properties

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)-9,9-dimethylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N/c1-29(2)25-11-7-5-9-21(25)23-15-13-19(17-27(23)29)31-20-14-16-24-22-10-6-8-12-26(22)30(3,4)28(24)18-20/h5-18,31H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSMGMWMTSWXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6C5(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731363
Record name N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500717-23-7
Record name N-(9,9-Dimethyl-9H-fluoren-2-yl)-9,9-dimethyl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis-(9,9-dimethylfluoren-2-yl)amin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.280.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

81 g of 2-bromo-9,9-dimethyl-9H-fluorene (300 mmol), 93 g of 2-amino-9,9-dimethyl-9H-fluorene (444 mmol), 5 g of DPPF (9 mmol), 2 g of palladium(II) acetate and 86 g of sodium tert-butoxide (486 mmol) are heated at the boil for 18 h in 1.5 l of toluene under a protective-gas atmosphere. The mixture is subsequently partitioned between toluene and water, the organic phase is washed three times with water, dried over Na2SO4 and evaporated in a rotary evaporator. The residue which remains is recrystallised from heptane/ethyl acetate. The yield is 93 g (231 mmol, 77%).
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Dimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane
Bis(9,9-dimethyl-9H-fluoren-2-yl)amine

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